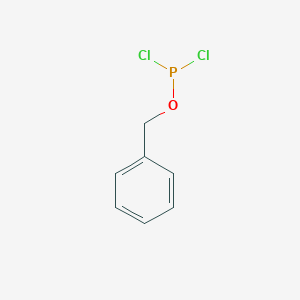

Benzyldichlorophosphite

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of phosphorus-containing compounds is a recurring theme in the provided papers. For instance, paper describes the synthesis of benzo[b]phosphole oxides using a photocatalytic method involving eosin Y as the catalyst. Similarly, paper discusses the generation of acyl anion equivalents from acylphosphonates, which are then used in cross-benzoin reactions. Paper details the synthesis of 1,3-benzazaphospholes through a nickel- or palladium-catalyzed reaction. These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of benzyldichlorophosphite.

Molecular Structure Analysis

The molecular structure of phosphorus compounds is crucial for understanding their reactivity and properties. Paper reports the planar structures of benzo[dichalcogenophenes] characterized by X-ray analysis, while paper establishes the structure of 2-aryl-1,3-benzothiaphospholes. Paper describes the crystal structure of a bisphosphine compound and its chelated complex. These studies highlight the importance of structural analysis in phosphorus chemistry, which would also be applicable to benzyldichlorophosphite.

Chemical Reactions Analysis

The reactivity of phosphorus compounds is diverse, as shown in the papers. Paper explores the reactivity of o-benzylphosphino-boranes with hydrogen and water, leading to various products and elimination reactions. Paper presents a regioselective synthesis of benzo[b]phosphole derivatives through a Rh(III)-catalyzed C-H alkenylation and cyclization process. These examples demonstrate the types of chemical reactions that phosphorus compounds can undergo, which could be relevant to understanding the reactivity of benzyldichlorophosphite.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphorus compounds are determined by their molecular structure and reactivity. Paper elucidates the physicochemical properties of benzo[dichalcogenophenes] using cyclic voltammetry and UV-vis spectra. Paper reports the electrochemical and photophysical properties of benzothiaphospholes. These studies provide a foundation for predicting the properties of benzyldichlorophosphite, which would likely exhibit unique electrochemical and photophysical behavior due to the presence of the dichlorophosphite group.

Applications De Recherche Scientifique

Use in the Michaelis-Arbuzov Reaction:

- Benzyldichlorophosphite has been utilized in the Michaelis-Arbuzov reaction to synthesize phosphonate analogs of mono-, di-, and triphosphate. These compounds are valuable in the synthesis of polyphosphorylated compounds of biological interest, such as nucleotides (Saady, Lebeau, & Mioskowski, 1995).

Synthesis of Di- and Triphosphate Ester Analogs:

- The compound has been key in the preparation of polyphosphonates from chloromethyl halides, offering building blocks for the synthesis of biological phosphate analogs (Saady, Lebeau, & Mioskowski, 1995).

Facilitating Stereospecific Coupling Reactions:

- Benzyldichlorophosphite is involved in stereospecific coupling reactions, affecting the retention or inversion at the electrophilic carbon in the synthesis of complex organic molecules (Harris et al., 2013).

Synthesis of Organophosphorus Compounds with ‐N‐P(O)‐N‐ Linkage:

- It's used in the formation of arylbis phosphinates and phosphonates, showing significant antibacterial and antifungal activity (Raghu, Reddy, & Rao, 1997).

Applications in Antitumor Agents Synthesis:

- Benzyl derivatives, including those using benzyldichlorophosphite, have been studied for their role in the synthesis of antitumor agents, particularly in the context of DNA adduct formation in tumor cells (Leong et al., 2003).

Development of Lead-Selective Electrodes:

- Benzyl compounds, similar to benzyldichlorophosphite, have been used in developing membrane electrodes for lead ion detection, demonstrating the compound's utility in analytical chemistry applications (Abbaspour & Tavakol, 1999).

Synthesis of Amide Derivatives with Antiviral Activities:

- Benzyldichlorophosphite derivatives have been synthesized and found to be active against viruses, highlighting their potential in developing antiviral medications (Hu et al., 2008).

C-C Coupling Reactions Catalyzed by Phosphonium Cations:

- It has been used in the cleavage of benzyl fluorides for the preparation of 1,1-diarylalkanes and substituted aryl homoallylic alkenes, underlining its role in organic synthesis (Zhu, Perez, & Stephan, 2016).

Role in Absorption Kinetics Studies:

- Studies on benzyl alcohol, a related compound, have provided insights into drug absorption kinetics, which could be extrapolated to benzyldichlorophosphite (Ballard & Menczel, 1967).

Mécanisme D'action

Target of Action

Benzyldichlorophosphite, also known as Benzyl Dichlorophosphite, is primarily used as a reagent in the synthesis of phospholipids . Phospholipids are a class of lipids that are a major component of all cell membranes as they can form lipid bilayers. Therefore, the primary targets of Benzyldichlorophosphite are the phospholipids in the cell membranes.

Mode of Action

It is known to be a versatile reagent for phospholipid synthesis . It is likely that Benzyldichlorophosphite interacts with its targets (phospholipids) by participating in the chemical reactions that lead to the formation of phospholipids. This interaction and the resulting changes contribute to the synthesis of various artificial choline phospholipids .

Result of Action

The primary result of Benzyldichlorophosphite’s action is the synthesis of various artificial choline phospholipids . These phospholipids are crucial for the formation and function of cell membranes. Therefore, the molecular and cellular effects of Benzyldichlorophosphite’s action are likely related to changes in cell membrane composition and function.

Safety and Hazards

Orientations Futures

This involves identifying areas of ongoing research or potential future applications of the compound .

Please consult relevant scientific literature or databases for specific information about your compound. If you have access to a library or a university database, you could use those resources to find peer-reviewed articles . You could also use online databases like PubMed for biomedical literature, Web of Science for various scientific disciplines, and Google Scholar . Remember to evaluate your sources for credibility before using them.

Propriétés

IUPAC Name |

dichloro(phenylmethoxy)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2OP/c8-11(9)10-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXNKXXJQUBZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391661 | |

| Record name | Benzyldichlorophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyldichlorophosphite | |

CAS RN |

76101-29-6 | |

| Record name | Benzyldichlorophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B123423.png)

![Octahydro-1H-cyclopenta[b]pyrazine](/img/structure/B123427.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B123433.png)